molecular formula C8H13BrN4O B13639442 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide

Cat. No.: B13639442
M. Wt: 261.12 g/mol
InChI Key: AYAYZKKTGGXLSP-UHFFFAOYSA-N
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Description

3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an amino group and a bromine atom, along with a dimethylpropanamide side chain. Its molecular formula is C8H14BrN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Amination: The brominated pyrazole undergoes amination to introduce the amino group at the desired position.

    Attachment of the Dimethylpropanamide Side Chain: The final step involves the reaction of the aminopyrazole with N,N-dimethylpropanamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an azide group would yield an azido derivative, while oxidation of the amino group could result in a nitro derivative.

Scientific Research Applications

3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The amino and bromine substituents on the pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid
  • 3-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanoic acid hydrochloride

Uniqueness

Compared to similar compounds, 3-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide stands out due to its dimethylpropanamide side chain, which can influence its chemical reactivity and biological activity. This unique structure may offer advantages in specific applications, such as increased stability or enhanced binding affinity to target molecules.

Properties

Molecular Formula

C8H13BrN4O

Molecular Weight

261.12 g/mol

IUPAC Name

3-(3-amino-4-bromopyrazol-1-yl)-N,N-dimethylpropanamide

InChI

InChI=1S/C8H13BrN4O/c1-12(2)7(14)3-4-13-5-6(9)8(10)11-13/h5H,3-4H2,1-2H3,(H2,10,11)

InChI Key

AYAYZKKTGGXLSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCN1C=C(C(=N1)N)Br

Origin of Product

United States

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